3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide
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Overview
Description
3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide is a complex organic compound that features a quinoline ring substituted with a nitro group at the 8-position and an amino group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide typically involves the functionalization of the quinoline ringThe nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The subsequent amidation step involves the reaction of the nitroquinoline derivative with benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential anti-influenza agent due to its ability to inhibit viral replication.
Biological Studies: Used in studies involving the interaction with ribonucleoprotein complexes, which are crucial for viral RNA synthesis.
Organic Synthesis: Serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-[(Quinolin-4-yl)amino]benzamide: Similar structure but lacks the nitro group at the 8-position.
8-Aminoquinoline Derivatives: Compounds with various substituents at the 8-position, used in similar biological applications.
Uniqueness
3-[[(8-Nitroquinolin-4-yl)amino]methyl]benzamide is unique due to the presence of both the nitro and amino groups on the quinoline ring, which enhances its biological activity and makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3-[[(8-nitroquinolin-4-yl)amino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c18-17(22)12-4-1-3-11(9-12)10-20-14-7-8-19-16-13(14)5-2-6-15(16)21(23)24/h1-9H,10H2,(H2,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLHPZYJAFWXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNC2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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